molecular formula C7H4N4 B2998002 2-(pyriMidin-2-yl)Malononitrile CAS No. 1099471-49-4

2-(pyriMidin-2-yl)Malononitrile

Cat. No. B2998002
M. Wt: 144.137
InChI Key: KDBXVFFEGGNWJC-UHFFFAOYSA-N
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Description

2-(pyriMidin-2-yl)Malononitrile is a compound with the molecular formula C7H4N4 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 2-(pyriMidin-2-yl)Malononitrile involves a series of reactions. A study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives using a chalcone-bearing thiophene nucleus . The target compounds were synthesized by reaction of the compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .


Molecular Structure Analysis

The molecular structure of 2-(pyriMidin-2-yl)Malononitrile can be analyzed using computational tools within the density functional theory framework (DFT) . Reactivity indices and electrostatic surface potential maps (ESP maps) can be used to establish trends that enable making predictions about the chemical characteristics of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-(pyriMidin-2-yl)Malononitrile can be complex. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(pyriMidin-2-yl)Malononitrile can be determined using various methods. For instance, its molecular weight is 144.13 g/mol . More detailed properties can be obtained through experimental studies and validated by theoretical parameters related to the molecular reactivities .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory effects . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative being studied.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anti-Fibrosis Applications

  • Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Synthesis of Novel Imidazo[1,2-a]pyrimidine-based Pyran Analogs

  • Summary of Application : An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .
  • Methods of Application : This method provided mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .
  • Results or Outcomes : The structures of target compounds were established with different spectroscopic analyses .

4. Synthesis of N-(Pyridin-2-yl)imidates

  • Summary of Application : A simple synthetic approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study .
  • Results or Outcomes : The results or outcomes obtained would depend on the specific study .

5. Synthesis of Heterocyclic Motifs

  • Summary of Application : Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
  • Methods of Application : This compound can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .
  • Results or Outcomes : The interest in and applications of this privileged tool with more than 60 years of history have greatly increased in the last 10 years, further proving its versatility .

6. Synthesis of Triaryltriazoles

  • Summary of Application : Six new pyrimidin-2-yl-substituted triaryltriazoles have been synthesized .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study .
  • Results or Outcomes : The results or outcomes obtained would depend on the specific study .

Future Directions

The future directions for the research on 2-(pyriMidin-2-yl)Malononitrile could involve the development of novel heterocyclic compound libraries with potential biological activities . Furthermore, the synthesis protocol could be developed on a larger scale, indicating the reaction’s potential industrial application .

properties

IUPAC Name

2-pyrimidin-2-ylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXVFFEGGNWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyriMidin-2-yl)Malononitrile

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